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Compound of Interest

Compound Name: ANO61

Cat. No.: B268339 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of the

transmembrane protein 16F (TMEM16F), also known as anoctamin 6 (ANO6). TMEM16F is a

calcium-activated ion channel and phospholipid scramblase involved in various physiological

processes, including blood coagulation, T-cell activation, and necroptosis.[1][2][3][4] Accurate

visualization of its subcellular localization is crucial for understanding its function in health and

disease.

Data Presentation
For reproducible and clear results, specific concentrations and incubation times are critical. The

following tables summarize recommended quantitative parameters for the immunofluorescence

protocol.

Table 1: Reagent Concentrations
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Reagent Concentration Purpose

Paraformaldehyde (PFA) 4% in PBS Fixation

Triton X-100 0.1% - 0.5% in PBS Permeabilization

Bovine Serum Albumin (BSA) 1% - 5% in PBS Blocking

Primary Antibody 1-20 µg/mL Target Detection

Secondary Antibody 0.1-2 µg/mL Signal Amplification

DAPI 300 ng/mL Nuclear Counterstain

Table 2: Incubation Times and Conditions

Step Reagent Time Temperature

Fixation 4% PFA 15-20 minutes Room Temperature

Permeabilization 0.1% Triton X-100 5-15 minutes Room Temperature

Blocking 1% BSA in PBS 1 hour Room Temperature

Primary Antibody

Incubation

Anti-TMEM16F

Antibody
1 hour to overnight Room Temp. or 4°C

Secondary Antibody

Incubation

Fluorophore-

conjugated
1 hour

Room Temperature (in

dark)

Nuclear Staining DAPI 10 minutes
Room Temperature (in

dark)

Experimental Protocols
This protocol is optimized for cultured cells, such as Human Embryonic Kidney 293 (HEK293)

cells, which are commonly used for expressing and studying TMEM16F.[5]

Materials
Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS (freshly prepared)

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Primary antibody against TMEM16F (e.g., monoclonal antibody clone N429/19)

Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) solution

Mounting medium

Glass coverslips and microscope slides

Humidified chamber

Procedure
Cell Culture: Grow cells on glass coverslips in a suitable culture medium until they reach the

desired confluency (typically 50-70%).

Washing: Gently wash the cells three times with PBS to remove any residual culture

medium.

Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room

temperature.[6][7] This step is crucial for preserving cellular morphology.[1]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: To allow the antibody to access the intracellular epitopes of TMEM16F,

permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.

[6][7]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1

hour at room temperature in a humidified chamber.[8]
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Primary Antibody Incubation: Dilute the primary anti-TMEM16F antibody to its optimal

concentration (typically 1-20 µg/mL) in the blocking buffer. Incubate the cells with the diluted

primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the

blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room

temperature in a humidified chamber, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate the cells with DAPI solution (300 ng/mL) for 10 minutes at room

temperature to stain the nuclei.[7]

Final Wash: Wash the cells once with PBS.

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope. TMEM16F is

expected to show localization at the plasma membrane.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: Necroptosis-induced TMEM16F activation pathway.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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